30-Hydroxy-11-oxo-beta-amyrin is a triterpenoid compound derived from beta-amyrin, a significant precursor in the biosynthesis of glycyrrhizin, a compound known for its sweetening properties and various pharmacological activities. This compound is primarily found in the plant Glycyrrhiza uralensis, commonly known as licorice. The biosynthesis of 30-hydroxy-11-oxo-beta-amyrin involves complex enzymatic reactions, particularly through the action of cytochrome P450 enzymes, which catalyze specific oxidation processes at designated carbon positions.
The primary source of 30-hydroxy-11-oxo-beta-amyrin is the licorice plant (Glycyrrhiza uralensis), where it plays a critical role in the metabolic pathway leading to glycyrrhizin production. Other related plants may also produce this compound, but licorice remains the most studied source due to its extensive use in traditional medicine and food industries.
30-Hydroxy-11-oxo-beta-amyrin belongs to the class of triterpenoids, specifically categorized under oleanane-type triterpenoids. It is characterized by its unique hydroxyl and ketone functional groups at the C-30 and C-11 positions, respectively.
The synthesis of 30-hydroxy-11-oxo-beta-amyrin primarily occurs through enzymatic reactions involving cytochrome P450 monooxygenases. The key enzyme responsible for the hydroxylation at C-30 is CYP72A154, which catalyzes the conversion of 11-oxo-beta-amyrin to 30-hydroxy-11-oxo-beta-amyrin. This process involves several steps:
The enzymatic activity is typically assessed using gas chromatography-mass spectrometry (GC-MS) to confirm the identity of the synthesized compound by comparing its mass spectrum with that of authentic samples .
The molecular formula for 30-hydroxy-11-oxo-beta-amyrin is . The structure features a tetracyclic triterpene backbone with specific functional groups:
The molecular weight of 30-hydroxy-11-oxo-beta-amyrin is approximately 456.71 g/mol. Its structural representation can be derived from its parent compound beta-amyrin by analyzing its functional modifications.
The primary chemical reaction involving 30-hydroxy-11-oxo-beta-amyrin is its conversion into glycyrrhetinic acid through further oxidation processes. The reaction can be summarized as follows:
This reaction highlights the role of cytochrome P450 enzymes in facilitating these transformations .
The reaction conditions typically include specific pH levels and temperature settings optimized for enzyme activity, ensuring maximum yield of the desired products.
The mechanism by which 30-hydroxy-11-oxo-beta-amyrin exerts its biological effects primarily relates to its role as an intermediate in glycyrrhizin biosynthesis. Glycyrrhizin itself has been shown to possess anti-inflammatory, antiviral, and hepatoprotective properties.
Research indicates that compounds derived from this metabolic pathway can modulate immune responses and exhibit protective effects against various diseases, underscoring their potential therapeutic applications .
30-Hydroxy-11-oxo-beta-amyrin typically appears as a white crystalline solid. Its solubility profile indicates moderate solubility in organic solvents like ethanol and chloroform but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity primarily involves oxidation-reduction reactions facilitated by cytochrome P450 enzymes .
30-Hydroxy-11-oxo-beta-amyrin serves as a critical intermediate in the biosynthesis of glycyrrhizin, which has numerous applications in:
Research into enhancing the production of this compound through metabolic engineering techniques continues to expand its potential applications in various fields .
β-Amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene—a universal precursor for triterpenoids and sterols—into the oleanane-type pentacyclic triterpene scaffold β-amyrin. This reaction forms the foundational structure for glycyrrhizin biosynthesis in Glycyrrhiza species. The enzyme operates at the interface of primary and specialized metabolism, committing carbon flux toward triterpenoid synthesis rather than sterol production [3] [9]. Functional characterization of bAS from Glycyrrhiza glabra confirms its role as the entry point for glycyrrhizin biosynthesis, with heterologous expression in Saccharomyces cerevisiae enabling β-amyrin accumulation [3] [9].
CYP88D6, a cytochrome P450 monooxygenase, catalyzes a two-step oxidation of β-amyrin at C-11 to yield 11-oxo-β-amyrin via the intermediate 11α-hydroxy-β-amyrin. This reaction was validated through in vitro assays using insect cell microsomes expressing CYP88D6, with products identified via GC-MS (retention time: 15.7 min for 11α-hydroxy-β-amyrin; 18.8 min for 11-oxo-β-amyrin) [3] [4]. CYP88D6 exhibits narrow substrate specificity, showing no activity toward ent-kaurenoic acid (a diterpenoid) or 11-deoxoglycyrrhetinic acid. Subsequent C-30 oxidation of 11-oxo-β-amyrin is mediated by CYP72A154, a distinct P450 enzyme, producing 30-hydroxy-11-oxo-β-amyrin (C₃₀H₄₈O₃; PubChem CID: 12310283) [6] [7]. This intermediate undergoes further oxidation and glycosylation to form glycyrrhizin.
CYP88D6 demonstrates hierarchical substrate preferences:
Table 1: Substrate Specificity of CYP88D6
Substrate | Product(s) | Reaction Efficiency |
---|---|---|
β-Amyrin | 11α-Hydroxy-β-amyrin → 11-oxo-β-amyrin | High (major product: 11-oxo-β-amyrin) |
30-Hydroxy-β-amyrin | 11α,30-Dihydroxy-β-amyrin → 30-hydroxy-11-oxo-β-amyrin | Moderate (major product: dihydroxy derivative) |
11-Deoxoglycyrrhetinic acid | No conversion | None |
Spatial coordination between bAS and CYP88D6 occurs in endoplasmic reticulum membranes, facilitating efficient channeling of β-amyrin toward 11-oxo-β-amyrin without intermediate diffusion [3] [6].
Glycyrrhizin biosynthesis is strictly compartmentalized in Glycyrrhiza roots and stolons, where CYP88D6 and downstream P450s are exclusively expressed. RT-PCR analyses confirm undetectable CYP88D6 transcription in leaves or stems, correlating with glycyrrhizin accumulation patterns (2–8% dry weight in underground organs vs. trace levels in aerial parts) [3] [4]. This spatial regulation extends to subcellular organization:
Table 2: Organ-Specific Expression and Metabolite Accumulation
Plant Organ | CYP88D6 Expression | Glycyrrhizin Content | Key Enzymes Localized |
---|---|---|---|
Roots | High | 2–8% dry weight | bAS, CYP88D6, CYP72A154 |
Stolons | High | 2–8% dry weight | bAS, CYP88D6, CYP72A154 |
Leaves | Undetectable | Trace | None |
Stems | Undetectable | Trace | None |
In engineered Saccharomyces cerevisiae, carbon flux diversion toward β-amyrin derivatives competes with endogenous ergosterol biosynthesis. Both pathways share the mevalonate (MVA) pathway precursors:
Strategies to enhance 30-hydroxy-11-oxo-β-amyrin precursors in yeast include:
In optimized strains, β-amyrin titers reach 2.7 mg/L, but ergosterol remains elevated (5.6 mg/L), indicating persistent metabolic competition. Further balancing FPP flux via promoter engineering or enzyme fusion constructs could enhance triterpenoid yields [7] [9].
Table 3: Metabolic Flux Distribution in Engineered Yeast
Engineered Pathway | Key Modifications | β-Amyrin Yield | Ergosterol Yield |
---|---|---|---|
Baseline (βAS only) | PTEF1-driven βAS expression | 2.7 mg/L | 5.6 mg/L |
Enhanced MVA flux | tHMG1, IDI, ERG20 overexpression | 12.8 mg/L | 8.9 mg/L |
Terminator-engineered strain | Synthetic terminators for βAS, ERG1, ERG9 | 24.5 mg/L | 3.2 mg/L |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3